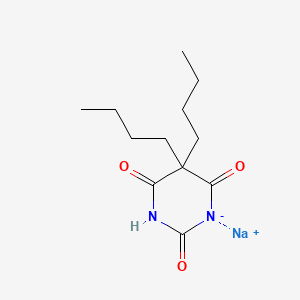

5,5-Dibutylbarbituric acid sodium salt

Description

5,5-Dibutylbarbituric acid sodium salt (CAS: 17013-41-1) is a barbiturate derivative with a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol. Structurally, it features two butyl groups substituted at the 5-position of the barbituric acid core and exists as a sodium salt, enhancing its solubility in polar solvents . Safety data indicate it is poisonous via ingestion, intraperitoneal, and subcutaneous routes, and it emits toxic NOₓ fumes upon decomposition . Its logP value of 2.27 suggests moderate lipophilicity, balancing solubility and membrane permeability .

Properties

CAS No. |

66940-76-9 |

|---|---|

Molecular Formula |

C12H19N2NaO3 |

Molecular Weight |

262.28 g/mol |

IUPAC Name |

sodium;5,5-dibutylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3.Na/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16;/h3-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |

InChI Key |

GOPBHEFBVHUPEC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)[N-]C1=O)CCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibutylbarbituric acid sodium salt typically involves the alkylation of barbituric acid with butyl halides under basic conditions. The reaction proceeds as follows:

- Barbituric acid is dissolved in a suitable solvent, such as ethanol or water.

- A base, such as sodium hydroxide, is added to deprotonate the barbituric acid, forming the barbiturate anion.

- Butyl halides (e.g., butyl bromide) are then added to the reaction mixture, resulting in the alkylation at the 5th position.

- The reaction mixture is heated to facilitate the reaction, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 5,5-Dibutylbarbituric acid sodium salt may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dibutylbarbituric acid sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the butyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted barbiturates.

Scientific Research Applications

5,5-Dibutylbarbituric acid sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential sedative and anticonvulsant properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5,5-Dibutylbarbituric acid sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This mechanism is similar to other barbiturates, which prolong the duration of chloride channel opening, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 5,5-Dialkyl Barbituric Acids

The 5,5-dialkyl substitution pattern distinguishes this compound from other barbiturates. Key analogues include:

- 5,5-Dimethylbarbituric Acid : Smaller alkyl groups reduce lipophilicity (logP ~0.5–1.0) and increase gas-phase acidity compared to dibutyl derivatives. Its acidity (ΔG°acid = 314.8 kcal/mol) is weaker than 5,5-diethylbarbituric acid (ΔG°acid = 315.2 kcal/mol), as shown in thermochemical studies .

- 5,5-Diethylbarbituric Acid: Intermediate alkyl chain length provides a balance between solubility and bioavailability. Its sodium salt is used in anticonvulsants, contrasting with the hypnotic use of the dibutyl derivative .

N,N′-Dialkyl Barbituric Acids

Substitution at nitrogen atoms (positions 1 and 3) instead of the 5-position leads to distinct properties:

- N,N′-Dibutylbarbituric Acid: Used in push-pull chromophores for nonlinear optics (NLO). The butyl groups enhance solubility in organic solvents while maintaining crystallinity for X-ray analysis. Chromophores derived from this compound exhibit strong intramolecular charge transfer (ICT), with hyperpolarizability (β) values up to 300 × 10⁻³⁰ esu, surpassing many traditional acceptors like dicyanovinyl .

- 1,3-Dimethyl-5-acetyl Barbituric Acid: Acetyl substitution at C5 introduces keto-enol tautomerism, altering electronic properties. This derivative is used in synthetic chemistry for Knoevenagel condensations, unlike the sodium salt’s pharmacological role .

Sodium Salts of Barbituric Acid Derivatives

- Phenytoin Sodium (5,5-Diphenylhydantoin Sodium): A structurally related anticonvulsant with two phenyl groups at C3. Its sodium salt improves water solubility, enabling intravenous use, whereas 5,5-dibutylbarbituric acid sodium salt’s toxicity limits clinical applications .

- Barbituric Acid, 5,5-Diethyl-1-propyl-, Sodium Salt : This hybrid derivative combines alkyl and propyl groups, demonstrating how sodium salts modulate pharmacokinetics across barbiturates .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Barbituric Acid Derivatives

Electronic and Optical Properties

- 5,5-Dibutylbarbituric Acid Sodium Salt: Limited NLO applications due to weaker ICT compared to N,N′-dibutyl derivatives. Its sodium salt form prioritizes ionic character over π-conjugation .

- N,N′-Dibutylbarbituric Acid Chromophores : Exhibit low HOMO-LUMO gaps (e.g., 6.40 eV for chromophore 2c ) and bathochromic shifts (λmax ~490 nm), ideal for optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.